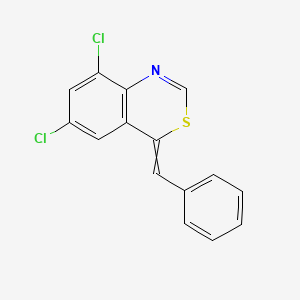![molecular formula C19H21NO2 B12604514 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917965-38-9](/img/structure/B12604514.png)
1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structural features It consists of a pyrrolidin-2-one ring substituted with a 2-methoxy-1,2-diphenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to its specific structural features and reactivity
Propriétés
Numéro CAS |
917965-38-9 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-[(1S,2R)-2-methoxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-22-19(16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18-19H,8,13-14H2,1H3/t18-,19+/m0/s1 |
Clé InChI |
UZTGVLGUSVUFIJ-RBUKOAKNSA-N |
SMILES isomérique |
CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
SMILES canonique |
COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)



